molecular formula C11H9ClFNO2 B8808555 ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 153500-78-8

ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No. B8808555
Key on ui cas rn: 153500-78-8
M. Wt: 241.64 g/mol
InChI Key: OZZHTGMCIDRGEH-UHFFFAOYSA-N
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Patent
US07935674B2

Procedure details

The above ethyl 4-chloro-5-fluoroindole-2-carboxylate was treated in a manner similar to Reference Example 10-(3), (4) and 1 to give the titled compound, 4-chloro-5-fluoroindoline as a brown oil. APCI-Mass m/Z 172/174 (M+H). 1H-NMR (DMSO-d6) δ 2.97 (t, J=8.7 Hz, 2H), 3.48 (td, J=8.7, 1.9 Hz, 2H), 5.67 (s, 1H), 6.37 (dd, J=8.5, 3.7 Hz, 1H), 6.90 (t, J=9.2 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5](C(OCC)=O)[NH:6]2.ClC1C=C(Cl)C=C2C=1CCN2>>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=C(NC2=CC=C1F)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CCNC2=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCNC2=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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